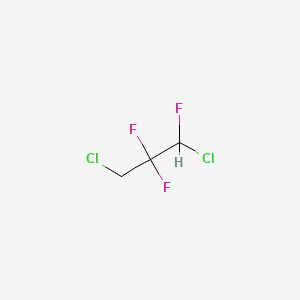

1,3-Dichloro-1,2,2-trifluoropropane

Description

Contextualization of Hydrochlorofluorocarbons (HCFCs) within Contemporary Chemical Research

Hydrochlorofluorocarbons (HCFCs) are a class of chemical compounds containing carbon, hydrogen, chlorine, and fluorine. noaa.gov They emerged as transitional replacements for chlorofluorocarbons (CFCs), which were found to be major contributors to the depletion of the stratospheric ozone layer. climate.govnoaa.govnih.gov The presence of hydrogen atoms in HCFCs makes them less stable in the atmosphere compared to CFCs, as they are more susceptible to degradation by hydroxyl radicals in the troposphere. noaa.gov This shorter atmospheric lifetime means that a smaller fraction of these compounds reaches the stratosphere to participate in ozone-depleting reactions. noaa.gov Consequently, HCFCs have a lower ozone depletion potential (ODP) than CFCs. nih.gov

Despite their role as a more environmentally benign alternative to CFCs, HCFCs are still recognized as ozone-depleting substances and potent greenhouse gases. noaa.govscience.gov As a result, their production and use are being phased out globally under the Montreal Protocol. noaa.govclimate.gov Research in this area is now focused on understanding the atmospheric fate of existing HCFCs and developing new, non-ozone-depleting alternatives with low global warming potentials (GWPs). science.gov Recent studies have shown a decline in atmospheric concentrations of HCFCs, highlighting the success of international agreements in mitigating their environmental impact. climate.govnoaa.gov

Structural Isomerism within Dichlorotrifluoropropanes, with a Focus on 1,3-Dichloro-1,2,2-trifluoropropane

Structural isomerism, also known as constitutional isomerism, occurs when compounds have the same molecular formula but different structural formulas. chemistryguru.com.sg This leads to distinct physical and chemical properties among the isomers. chemistryguru.com.sg In the case of dichlorotrifluoropropanes (C₃H₃Cl₂F₃), several structural isomers can exist, differing in the arrangement of the chlorine and fluorine atoms on the three-carbon propane (B168953) backbone.

Systematic Nomenclature and Positional Isomerism of Dichlorotrifluoropropane Congeners

The systematic nomenclature for haloalkanes, as established by the International Union of Pure and Applied Chemistry (IUPAC), involves naming the halogen atoms as prefixes to the parent alkane chain. wikipedia.orgnewworldencyclopedia.org The carbon chain is numbered to give the substituents the lowest possible locants. pressbooks.pub Positional isomerism, a type of structural isomerism, arises when functional groups or substituents are located at different positions on the same carbon skeleton. chemistryguru.com.sg

For dichlorotrifluoropropane, the different possible arrangements of the two chlorine and three fluorine atoms lead to a variety of positional isomers. Each isomer will have a unique IUPAC name that precisely describes the location of each halogen atom. For example, in 1,3-Dichloro-1,2,2-trifluoropropane , the numbers indicate that one chlorine atom is on the first carbon, one is on the third carbon, and three fluorine atoms are on the first and second carbons. Other isomers would have different numerical prefixes, such as 2,3-Dichloro-1,1,1-trifluoropropane (B1583484). nih.govnist.gov

Comparative Analysis of Isomeric Structures and their Potential Impact on Chemical Properties and Reactivity

The reactivity of haloalkanes is largely determined by the nature and position of the carbon-halogen bond. allen.in The strength of the C-X bond (where X is a halogen) decreases down the group from fluorine to iodine. allen.in While detailed comparative studies on all dichlorotrifluoropropane isomers are not extensively available in the provided search results, it is a general principle in organic chemistry that the location of substituents affects the stability of reaction intermediates, such as carbocations or radicals, which in turn influences reaction rates and pathways. numberanalytics.com Computational methods like Density Functional Theory (DFT) can be used to predict and compare the properties of isomers, such as their vibrational frequencies and infrared spectra, providing insights into their structural differences. chemrxiv.org

Historical Development and Current Significance of Halogenated Alkanes in Chemical Science and Industrial Applications

Halogenated alkanes, also known as haloalkanes or alkyl halides, have been known for centuries, with the synthesis of compounds like chloroethane (B1197429) dating back to the 15th century. wikipedia.org The systematic development of their chemistry began in the 19th century with the advancement of organic chemistry and the understanding of alkane structures. wikipedia.org Methods for the selective formation of carbon-halogen bonds, such as the addition of halogens or hydrogen halides to alkenes and the conversion of alcohols, made haloalkanes readily available for industrial use. wikipedia.orgsavemyexams.com

Historically, halogenated alkanes have found widespread applications as solvents, refrigerants, propellants, fire extinguishants, and pharmaceuticals. wikipedia.orgnumberanalytics.comlibretexts.org For example, chlorofluorocarbons (CFCs) were extensively used as refrigerants and in aerosol sprays. nih.govlibretexts.org However, the discovery of their detrimental environmental effects, particularly ozone depletion, led to a significant shift in their use and the development of alternatives like HCFCs and hydrofluorocarbons (HFCs). climate.govwikipedia.org

Structure

3D Structure

Properties

CAS No. |

67406-68-2 |

|---|---|

Molecular Formula |

C3H3Cl2F3 |

Molecular Weight |

166.95 g/mol |

IUPAC Name |

1,3-dichloro-1,2,2-trifluoropropane |

InChI |

InChI=1S/C3H3Cl2F3/c4-1-3(7,8)2(5)6/h2H,1H2 |

InChI Key |

RYTOJOQLZSURDX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)Cl)(F)F)Cl |

Origin of Product |

United States |

Fundamental Chemical Reactivity and Transformation Mechanisms of 1,3 Dichloro 1,2,2 Trifluoropropane

Halogen Atom Reactivity and Bond Dissociation Energies

The carbon-halogen bonds in 1,3-Dichloro-1,2,2-trifluoropropane are the primary sites of chemical reactivity. The differing electronegativities of chlorine and fluorine, and their positions on the propane (B168953) chain, result in a range of bond dissociation energies (BDEs). Generally, carbon-fluorine bonds are significantly stronger and less reactive than carbon-chlorine bonds.

The abstraction of a halogen atom from 1,3-Dichloro-1,2,2-trifluoropropane is a critical step in many of its reactions. This process can be initiated by high-energy species such as radicals or can occur under thermal or photochemical conditions. Due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, chlorine atom abstraction is the more favorable and common initial step in radical-induced reactions.

Fluorine atom abstraction, conversely, requires significantly more energy and is therefore a less common event. It typically only occurs under more extreme conditions or with highly reactive radical species.

The initial abstraction of a chlorine atom from 1,3-Dichloro-1,2,2-trifluoropropane generates a dichlorotrifluoropropyl radical. This radical intermediate can then participate in a variety of subsequent reactions, including rearrangement, further halogen abstraction, or reaction with other molecules. These radical chain reactions are a primary mechanism for the transformation of this compound in various environments.

Ionic reaction pathways are also possible, particularly in the presence of strong acids or bases. These reactions often proceed through the formation of carbocation or carbanion intermediates, leading to substitution or elimination products.

Dehydrohalogenation Reactions and Olefin Formation

Dehydrohalogenation, the removal of a hydrogen halide (such as HCl or HF) from the molecule, is a key transformation pathway for 1,3-Dichloro-1,2,2-trifluoropropane. This elimination reaction results in the formation of a double bond, yielding various fluorinated propene derivatives.

The specific olefin formed depends on which hydrogen and halogen atoms are removed. A notable dehydrohalogenation product is 2-chloro-1,1,1-trifluoropropene. The formation of this and other fluorinated propenes is a significant area of industrial interest, as these olefins are valuable building blocks for the synthesis of other fluorochemicals. A patent describes a method for preparing 2-chloro-1,1,1-trifluoropropene (1233xf) from 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (243db) by removing hydrogen chloride (HCl). google.com

The rate and selectivity of dehydrohalogenation reactions can be significantly influenced by the use of catalysts. Both homogeneous and heterogeneous catalysts can be employed to facilitate the elimination of hydrogen halides. For instance, phase transfer catalysts in the liquid phase and high-temperature pyrolysis in the gas phase have been utilized to promote the formation of 2-chloro-1,1,1-trifluoropropene from a related compound. google.com The choice of catalyst can direct the reaction towards a specific isomer of the resulting olefin.

Photochemical and Thermal Stability

The stability of 1,3-Dichloro-1,2,2-trifluoropropane under photochemical and thermal stress is a critical consideration for its environmental fate and industrial applications. While generally inert under normal conditions, it can undergo degradation when exposed to high temperatures or ultraviolet radiation. wikipedia.orgnoaa.gov

At extreme temperatures, it may react with metals. wikipedia.org The thermal decomposition of halogenated propanes can lead to the formation of smaller, more stable molecules, as well as potentially toxic byproducts. Photochemical degradation, particularly in the atmosphere, is primarily initiated by reaction with hydroxyl radicals. This process contributes to the breakdown of the compound in the environment, although its atmospheric lifetime can be significant. wikipedia.org

Information regarding the chemical reactivity and transformation of 1,3-Dichloro-1,2,2-trifluoropropane is not available in the public domain based on extensive searches.

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the "photochemically induced conformational interconversion" or the "thermal degradation pathways and products" of the chemical compound 1,3-Dichloro-1,2,2-trifluoropropane.

The performed searches included the chemical name and its potential isomers. However, these searches did not yield any relevant studies or data sets that would allow for a scientifically accurate and detailed discussion of the topics outlined in the request. The information available is for related but distinct chemical compounds.

Therefore, in adherence to the strict requirement to focus solely on 1,3-Dichloro-1,2,2-trifluoropropane, it is not possible to generate the requested article on its fundamental chemical reactivity and transformation mechanisms.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1,3 Dichloro 1,2,2 Trifluoropropane

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and elucidating the conformational landscape of molecules. For a molecule like 1,3-dichloro-1,2,2-trifluoropropane, these methods would be crucial in distinguishing between different rotational isomers (conformers) that arise from rotation around the C-C single bonds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

In the absence of specific experimental data for 1,3-dichloro-1,2,2-trifluoropropane, we can anticipate the types of vibrational modes that would be observed. The IR and Raman spectra would be dominated by absorptions corresponding to the stretching and bending vibrations of C-H, C-C, C-F, and C-Cl bonds. The C-F and C-Cl stretching regions would be particularly informative for identifying the presence and environment of the halogen atoms.

Conformational analysis of similar halogenated propanes, such as 3,3-dichloro-1,1,1-trifluoropropane, has revealed the existence of different conformers, such as gauche (G) and trans (T) forms, which are energetically distinct and possess unique vibrational spectra. researchgate.net A similar analysis for 1,3-dichloro-1,2,2-trifluoropropane would involve comparing the experimental spectra with theoretical calculations for different possible conformers to determine their relative populations and energy differences.

Matrix Isolation FTIR Spectroscopy for Isolating and Studying Conformers

Matrix isolation in conjunction with Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for studying individual conformers of a molecule. researchgate.net By trapping the compound in an inert gas matrix (like argon or xenon) at cryogenic temperatures, intermolecular interactions are minimized, and individual conformers can be "frozen" and their spectra recorded separately. This technique would be invaluable for resolving the complex vibrational spectra of 1,3-dichloro-1,2,2-trifluoropropane and definitively identifying the vibrational signatures of each stable conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of a molecule. For 1,3-dichloro-1,2,2-trifluoropropane, both ¹H and ¹⁹F NMR would provide critical information.

¹H and ¹⁹F NMR for Structural Elucidation and Isomer Differentiation

The ¹H NMR spectrum would reveal the number of unique proton environments, their chemical shifts, and their coupling to adjacent fluorine atoms (J-coupling). The splitting patterns would be complex due to the presence of multiple fluorine atoms on neighboring carbons.

¹⁹F NMR spectroscopy is particularly well-suited for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range, which minimizes the likelihood of signal overlap. nih.gov The ¹⁹F NMR spectrum of 1,3-dichloro-1,2,2-trifluoropropane would show distinct signals for the fluorine atoms at the C1 and C2 positions, with their chemical shifts and coupling constants providing detailed information about their local chemical environment and through-bond and through-space interactions with other nuclei.

Advanced NMR Techniques for Stereochemical Analysis

The presence of a chiral center at the C1 position (assuming a non-symmetrical arrangement) means that 1,3-dichloro-1,2,2-trifluoropropane can exist as enantiomers. Advanced NMR techniques, such as those employing chiral solvating agents or the formation of diastereomeric derivatives, would be necessary to distinguish between these stereoisomers. Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to unambiguously assign the ¹H and ¹⁹F signals and establish the complete bonding network within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation. The electron ionization mass spectrum of 1,3-dichloro-1,2,2-trifluoropropane would show a molecular ion peak corresponding to its molecular weight (166.95 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Chromatographic Separation Techniques

The analysis of halogenated hydrocarbons such as 1,3-Dichloro-1,2,2-trifluoropropane relies heavily on chromatographic techniques to ensure purity, identify and quantify isomers, and detect trace-level impurities. Gas chromatography (GC) is the premier method for the separation and analysis of volatile compounds like 1,3-Dichloro-1,2,2-trifluoropropane due to its high resolution, sensitivity, and speed. The choice of column, detector, and operating conditions is critical for achieving the desired analytical performance.

Gas Chromatography (GC) with Selective Detectors for Purity Assessment and Isomer Quantification

Gas chromatography is a cornerstone for assessing the purity of 1,3-Dichloro-1,2,2-trifluoropropane and for the quantification of its isomers. The separation of closely related isomers of dichlorotrifluoropropane can be challenging and requires optimized GC conditions.

Purity Assessment: The determination of the purity of a 1,3-Dichloro-1,2,2-trifluoropropane sample involves the use of a high-resolution capillary column to separate the main component from any impurities. A flame ionization detector (FID) is a common choice for this purpose due to its general response to organic compounds and its wide linear range. However, for halogenated compounds, an electron capture detector (ECD) offers superior sensitivity, allowing for the detection of minute quantities of chlorinated and fluorinated impurities.

Isomer Quantification: The synthesis of 1,3-Dichloro-1,2,2-trifluoropropane may result in the co-production of other structural isomers. The relative concentrations of these isomers are crucial as they can have different physical, chemical, and toxicological properties. High-resolution gas chromatography is employed to separate these isomers. The quantification is typically performed using an internal standard method to ensure accuracy and precision. While specific studies on 1,3-Dichloro-1,2,2-trifluoropropane are not widely available in the public domain, methodologies developed for similar halogenated propanes, such as 1,3-dichloropropene (B49464), demonstrate the feasibility of separating cis- and trans-isomers with high accuracy. cdc.gov For instance, methods for 1,3-dichloropropene have achieved recoveries in the range of 80.8% to 98.5% for its isomers using GC analysis. cdc.gov

A hypothetical GC method for the analysis of 1,3-Dichloro-1,2,2-trifluoropropane could employ a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program would be optimized to ensure the separation of the target analyte from its isomers and other potential impurities.

Table 1: Hypothetical GC Parameters for Purity and Isomer Analysis of 1,3-Dichloro-1,2,2-trifluoropropane

| Parameter | Setting |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Injector Temperature | 250 °C |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min |

This table presents a hypothetical set of parameters and would require experimental validation for the specific analysis of 1,3-Dichloro-1,2,2-trifluoropropane.

Coupling GC with Mass Spectrometry (GC-MS) for Comprehensive Analysis

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the comprehensive analysis of 1,3-Dichloro-1,2,2-trifluoropropane. This technique combines the excellent separation capabilities of GC with the definitive identification power of MS.

Following separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint," allowing for unambiguous identification of 1,3-Dichloro-1,2,2-trifluoropropane and its isomers, as well as any co-eluting impurities.

GC-MS is also invaluable for quantitative analysis, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly reduces background noise and improves detection limits. This is particularly useful for trace-level analysis in complex matrices. For example, a method for determining 1,3-dichloro-2-propanol (B29581) in water using GC-MS achieved a method quantification limit of 0.1 µg L⁻¹. nih.gov

Table 2: Anticipated Key Mass Fragments in the Analysis of 1,3-Dichloro-1,2,2-trifluoropropane by GC-MS

| Ion | Description |

| [C₃H₃Cl₂F₃]⁺ | Molecular Ion |

| [C₃H₃ClF₃]⁺ | Loss of a Chlorine atom |

| [C₂H₂ClF₂]⁺ | Fragmentation of the carbon chain |

| [CF₂Cl]⁺ | Fragment containing fluorine and chlorine |

| [CHCl₂]⁺ | Dichloromethyl cation |

This table is predictive and based on general principles of mass spectrometry for halogenated compounds. Actual fragmentation patterns would need to be confirmed through experimental analysis.

Computational Chemistry and Theoretical Modeling of 1,3 Dichloro 1,2,2 Trifluoropropane

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a halogenated propane (B168953) such as 1,3-dichloro-1,2,2-trifluoropropane, these studies would reveal crucial information about its three-dimensional arrangement and electronic landscape.

To determine the most stable three-dimensional structure of 1,3-dichloro-1,2,2-trifluoropropane, computational chemists would employ geometry optimization techniques. Both Density Functional Theory (DFT) and ab initio methods are standard approaches for this purpose.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For a molecule of this size, MP2 would offer a good balance between accuracy and computational cost.

Density Functional Theory (DFT): This approach calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. DFT methods, with functionals like B3LYP or M06-2X, are often more computationally efficient than high-level ab initio methods and can provide highly accurate results for geometry and energy.

A typical output from these calculations would be a set of Cartesian coordinates for each atom, defining the molecule's bond lengths, bond angles, and dihedral angles in its lowest energy state.

Rotation around the single bonds in the propane backbone of 1,3-dichloro-1,2,2-trifluoropropane leads to different spatial arrangements known as conformational isomers, or conformers. The primary conformers of interest would be the gauche and trans forms, defined by the dihedral angle between the two chlorine atoms.

A computational study would involve:

Conformational Search: Systematically rotating the C-C bonds to identify all possible stable conformers.

Energy Calculations: Performing geometry optimization and energy calculations for each identified conformer using methods like DFT or MP2.

Stability Analysis: Comparing the calculated energies to determine the relative stabilities. The conformer with the lowest energy is the most stable. The energy differences between conformers, often expressed in kcal/mol or kJ/mol, allow for the prediction of their population distribution at a given temperature.

The results would likely be presented in a data table, as conceptualized below.

| Conformer | Dihedral Angle (Cl-C-C-Cl) | Relative Energy (kcal/mol) |

| Trans | ~180° | 0.00 (by definition) |

| Gauche-1 | ~60° | Calculated Value |

| Gauche-2 | ~-60° | Calculated Value |

| (This table is illustrative as specific published data is unavailable) |

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule and to understand bonding and intramolecular interactions. For 1,3-dichloro-1,2,2-trifluoropropane, an NBO analysis would provide insights into:

Hybridization: The specific hybridization of the atomic orbitals on each carbon, chlorine, and fluorine atom.

Charge Distribution: The natural atomic charges on each atom, indicating the polarity of the bonds.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing a level of detail that is often inaccessible experimentally.

To understand how 1,3-dichloro-1,2,2-trifluoropropane might react (e.g., in atmospheric degradation or in a synthesis), researchers would model potential reaction pathways. This involves:

Identifying Reactants and Products: Defining the starting materials and the expected products of a given reaction.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the specific geometry of this unstable species. A key verification step is a frequency calculation, which should yield exactly one imaginary frequency for a true transition state.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), a crucial factor for the reaction rate.

Mapping the Reaction Coordinate: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the reactants and products.

The energetics of a hypothetical reaction could be summarized in a table.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | Calculated Ea |

| Products | Calculated ΔHrxn |

| (This table is illustrative as specific published data is unavailable) |

By comparing the activation energies for different potential reaction pathways, computational chemistry can predict the reactivity and selectivity of 1,3-dichloro-1,2,2-trifluoropropane. For example, in a reaction with a hydroxyl radical (a common atmospheric oxidant), there are multiple hydrogen atoms that could be abstracted. By calculating the activation energy for the abstraction of each unique hydrogen atom, one could predict which site is most reactive.

Furthermore, analysis of the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can provide qualitative predictions of reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

Spectroscopic Property Prediction and Interpretation

The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis. For a molecule like 1,3-dichloro-1,2,2-trifluoropropane, where experimental data may be scarce, theoretical calculations offer invaluable insights into its structural and electronic properties.

Theoretical Calculation of Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule is a unique fingerprint, directly related to its three-dimensional structure and the nature of its chemical bonds. Theoretical calculations, typically employing density functional theory (DFT), can predict the frequencies and intensities of these vibrations. For 1,3-dichloro-1,2,2-trifluoropropane, a full vibrational analysis would involve calculating the energies of its normal modes of vibration.

These calculations would reveal characteristic stretching and bending frequencies for the C-C, C-H, C-Cl, and C-F bonds within the molecule. For instance, C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region of an infrared spectrum, and their calculated intensities would indicate the change in dipole moment associated with each vibration. Similarly, the C-Cl stretching frequencies would appear at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

A comprehensive theoretical study would typically be performed using a computational chemistry software package. The process involves optimizing the molecular geometry of 1,3-dichloro-1,2,2-trifluoropropane to find its lowest energy conformation. Following optimization, a frequency calculation is performed at the same level of theory. The results are usually presented in a table listing the calculated vibrational frequencies, their corresponding intensities, and a description of the vibrational mode.

Table 1: Hypothetical Calculated Vibrational Frequencies and Intensities for 1,3-Dichloro-1,2,2-trifluoropropane

| Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) | Vibrational Assignment |

| ~2950-3000 | Low | C-H stretch |

| ~1250-1350 | High | C-F stretch (asymmetric) |

| ~1100-1200 | High | C-F stretch (symmetric) |

| ~1050-1150 | Medium | C-C stretch |

| ~750-850 | Medium-High | C-Cl stretch |

| ~600-700 | Medium | C-Cl stretch |

| Various | Low-Medium | Bending and Torsional Modes |

Note: This table is a hypothetical representation based on typical frequency ranges for the involved functional groups. Actual values would require specific quantum chemical calculations.

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for molecular structure elucidation. Theoretical calculations can predict the NMR chemical shifts of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, in 1,3-dichloro-1,2,2-trifluoropropane. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

Computational methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, can accurately simulate these electronic environments and thus predict chemical shifts. For 1,3-dichloro-1,2,2-trifluoropropane, one would expect distinct signals for the different carbon, hydrogen, and fluorine atoms based on their positions within the molecule.

The predicted ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms, with their chemical shifts influenced by the attached halogen atoms. The carbon atom bonded to two fluorine atoms would likely have the most downfield shift. Similarly, the ¹H NMR spectrum would provide information about the hydrogen environments. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, and the predicted chemical shifts and coupling constants would be crucial for confirming the structure.

Table 2: Hypothetical Predicted NMR Chemical Shifts for 1,3-Dichloro-1,2,2-trifluoropropane

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C (C-1) | 60-70 |

| ¹³C (C-2) | 110-120 |

| ¹³C (C-3) | 50-60 |

| ¹H | 3.5-4.5 |

| ¹⁹F (on C-1) | -70 to -80 |

| ¹⁹F (on C-2) | -180 to -200 |

Note: This table presents hypothetical values based on general principles of NMR spectroscopy. Accurate predictions would necessitate specific calculations.

Molecular Dynamics Simulations for Conformational Dynamics

1,3-Dichloro-1,2,2-trifluoropropane possesses rotational freedom around its C-C single bonds, leading to the existence of different spatial arrangements known as conformers. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and the dynamic interplay between these conformers.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations, the energy barriers to rotation between them, and the timescales of these conformational changes. For 1,3-dichloro-1,2,2-trifluoropropane, the simulations would likely show a complex potential energy surface with several local minima corresponding to different staggered conformations of the chloro and fluoro substituents. The relative populations of these conformers at a given temperature can be estimated from the simulation, providing insight into the molecule's flexibility and average shape. The results of such simulations are crucial for understanding how the molecule might interact with other molecules or surfaces, which is fundamental to predicting its physical and chemical properties.

Applications in Advanced Chemical Synthesis and Novel Materials Development

A Versatile Intermediate for High-Value Fluorochemicals

The unique arrangement of chlorine and fluorine atoms on a three-carbon backbone makes dichlorotrifluoropropane isomers valuable intermediates in the synthesis of a variety of specialized fluorochemicals. Their reactivity allows for selective chemical transformations, leading to the production of next-generation materials and complex organic molecules.

Precursor for Next-Generation Refrigerants

A critical application of dichlorotrifluoropropane isomers is in the synthesis of hydrofluoroolefins (HFOs), which are fourth-generation refrigerants with low global warming potential (GWP). Specifically, the isomer 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db) is a documented precursor to 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a leading replacement for older hydrofluorocarbons (HFCs) in applications like automotive air conditioning. google.comnih.gov

The synthesis of HFO-1234yf from HCFC-243db involves a multi-step process. One patented method describes starting with 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) to first produce HCFC-243db. google.com This intermediate is then further reacted, typically through addition and elimination reactions involving hydrogen fluoride (B91410) (HF) and the removal of hydrogen chloride (HCl), to yield the target HFO-1234yf. google.com This process highlights the role of dichlorotrifluoropropane as a crucial stepping stone in the manufacturing pathway of environmentally friendlier refrigerants.

Interactive Table: Synthesis Pathways to HFO-1234yf

| Starting Material | Intermediate | Key Reaction Steps | Target Product | Patent Reference |

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db) | Carbene formation, reaction with methyl chloride, HCl elimination. | 2,3,3,3-tetrafluoropropene (HFO-1234yf) | CN114773148A google.com |

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db) | Carbene generation via pyrolysis or phase transfer catalysis. | 2-chloro-1,1,1-trifluoropropene (1233xf) | CN114773148A google.com |

Synthesis of Fluorinated Building Blocks for Organic Synthesis

Fluorinated building blocks are essential for synthesizing complex molecules used in pharmaceuticals, agrochemicals, and advanced materials. The principles of halofluorination, where a halogen and fluorine are added across a double bond, illustrate a fundamental approach to creating these valuable synthons. beilstein-journals.orgnih.gov Dichlorotrifluoropropanes serve as precursors to such building blocks.

For instance, related trifluoroacetophenone derivatives, such as 3,5-dichloro-2,2,2-trifluoroacetophenone, are key intermediates in the synthesis of modern veterinary pharmaceuticals like Fluralaner. google.com The synthesis of these acetophenones often involves multi-step processes starting from simpler chlorinated or fluorinated aromatics. The existence of these pathways underscores the potential for compounds like dichlorotrifluoropropane to be transformed into high-value, functionalized molecules for organic synthesis.

Exploration in Specialty Solvent Formulations

The physical and chemical properties of halogenated hydrocarbons, including low flammability, specific solvency power, and volatility, make them candidates for specialty solvent applications. While data on 1,3-dichloro-1,2,2-trifluoropropane itself is limited, the use of a closely related compound, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), provides a strong precedent. HCFC-225cb was adopted as an interim replacement for CFC-113, a potent ozone-depleting substance, and has been used as a cleaning agent and solvent in high-specification industries like aerospace and electronics. wikipedia.org Its applications include flushing, vapor degreasing, and hand-wiping of critical components. wikipedia.org Given the structural similarities, 1,3-dichloro-1,2,2-trifluoropropane is a logical candidate for exploration in similar specialty solvent formulations where precise performance characteristics are required.

Advanced Fluoropolymer Monomers and Materials Science

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and unique surface properties. researchgate.net The development of new fluoropolymers often relies on the creation of novel monomers that can impart specific properties to the final polymer.

Potential for Incorporating Dichlorotrifluoropropane Moieties into Polymer Chains

The incorporation of specific structural units, or moieties, is a key strategy for designing polymers with desired characteristics. Introducing bulky or rigid moieties can increase the free volume within the polymer structure, leading to materials with enhanced microporosity, which is valuable for gas separation membranes. The structure of 1,3-dichloro-1,2,2-trifluoropropane, with its mix of chlorine and fluorine atoms, presents an interesting candidate for a monomer or a comonomer. The presence of both halogen types could potentially be used to fine-tune properties such as refractive index, chemical resistance, and adhesion in the resulting polymer. While direct polymerization of this specific compound is not widely documented, its potential lies in its ability to introduce a unique combination of atoms into a polymer backbone, offering a route to novel fluorinated materials.

Surface Modification and Coating Applications

The modification of surfaces to enhance properties like hydrophobicity, chemical resistance, or adhesion is a cornerstone of modern materials science. Fluorination is a highly effective method for achieving these modifications. innovent-jena.defts-de.com Gas-phase fluorination, for example, involves a chemical reaction between fluorine gas and a polymer surface, creating highly stable, fluorinated functional groups. innovent-jena.demdpi.com This process is not a coating but a true modification of the surface chemistry. innovent-jena.de

Compounds like 1,3-dichloro-1,2,2-trifluoropropane could be explored as agents in surface modification processes or as components in fluorinated coatings. The deposition of thin fluoropolymer films can create surfaces with low friction, anti-wetting, and anti-biofouling properties. researchgate.net For example, fluorosilanes are used to coat polypropylene (B1209903) membranes to increase their hydrophobicity for applications like gas-liquid membrane contactors. nih.gov The unique halogen composition of 1,3-dichloro-1,2,2-trifluoropropane makes it a potential component for creating coatings with tailored surface energies and chemical functionalities.

Future Directions and Emerging Research Opportunities for Dichlorotrifluoropropane Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes, and the synthesis of dichlorotrifluoropropanes is no exception. iipseries.orgsruc.ac.uk Future research in this area will likely focus on several key strategies to improve efficiency and reduce environmental impact.

Key Research Thrusts:

Alternative Solvents and Reaction Conditions: A significant area of development is the replacement of traditional volatile organic solvents with more environmentally friendly alternatives. jddhs.com This includes the investigation of solvent-free reactions and the use of green solvents. jddhs.com Additionally, innovative techniques such as microwave-assisted synthesis are being explored to reduce reaction times, increase yields, and lower energy consumption. mdpi.com

Catalysis: The development of novel and recyclable catalysts is crucial for sustainable synthesis. sruc.ac.uk Research is directed towards designing catalysts that are not only highly efficient and selective but also environmentally benign.

Renewable Feedstocks: A long-term goal is the utilization of renewable raw materials for the synthesis of fluorinated compounds. jddhs.com This would reduce the reliance on petrochemical sources and contribute to a more circular economy.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Solvents | Often uses hazardous organic solvents | Employs green solvents or solvent-free conditions jddhs.com |

| Energy | Typically requires high energy input over long reaction times | Utilizes energy-efficient methods like microwave irradiation mdpi.com |

| Catalysts | May use stoichiometric reagents or non-recyclable catalysts | Focuses on highly efficient and recyclable catalysts sruc.ac.uk |

| Waste | Can generate significant amounts of hazardous waste | Aims to minimize waste production through high-atom-economy reactions |

| Feedstocks | Primarily based on non-renewable petrochemicals | Explores the use of renewable raw materials jddhs.com |

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of dichlorotrifluoropropanes is fundamental to optimizing existing processes and designing new ones. Computational chemistry has emerged as a powerful tool for these in-depth mechanistic explorations. scielo.br

Methodologies and Focus Areas:

Computational Modeling: Techniques like Density Functional Theory (DFT) are increasingly being used to elucidate the intricate details of reaction pathways. mdpi.com These computational studies can provide valuable insights into transition states, activation energies, and the influence of various reaction parameters. mdpi.comrsc.orgresearchgate.net

Predicting Reactivity and Selectivity: By modeling different reaction pathways, researchers can predict the most likely products and understand the factors that control regioselectivity and stereoselectivity. scielo.br This predictive capability is invaluable for designing more efficient and targeted synthetic strategies.

Synergy with Experimental Studies: The most powerful approach involves a close collaboration between computational and experimental chemists. scielo.br Theoretical predictions can guide experimental design, while experimental results provide crucial validation for computational models.

Integration of Machine Learning and Artificial Intelligence in Fluorocarbon Research

Key Applications:

Accelerated Materials Discovery: AI and ML algorithms can screen vast virtual libraries of molecules to identify candidates with desired properties, a process that would be prohibitively time-consuming and expensive with traditional experimental methods. technologynetworks.cominnovations-report.com

Property Prediction: Machine learning models can be trained to accurately predict the physical, chemical, and toxicological properties of new fluorinated compounds based on their molecular structure. semanticscholar.orgencyclopedia.pub This can help to prioritize the synthesis of the most promising candidates. nih.gov

Optimization of Synthesis: AI can be used to optimize reaction conditions to maximize yield and minimize byproducts, leading to more efficient and cost-effective manufacturing processes. precedenceresearch.com

Table 2: Impact of AI and Machine Learning in Fluorocarbon Research

| Research Area | Traditional Approach | AI/ML-Enhanced Approach |

| New Material Discovery | Manual design and synthesis, often based on intuition and trial-and-error. | High-throughput virtual screening and generative models to design novel molecules with targeted properties. techelius.com |

| Property Prediction | Time-consuming and resource-intensive experimental testing of each new compound. | Rapid and accurate prediction of properties using computational models, reducing the need for extensive physical testing. semanticscholar.orgencyclopedia.pub |

| Synthesis Optimization | Laborious and iterative experimental optimization of reaction parameters. | AI-driven algorithms to identify optimal reaction conditions for improved yield and efficiency. precedenceresearch.com |

Exploration of New Applications in Advanced Technologies

While some dichlorotrifluoropropane isomers have been used as cleaning agents and in cooling systems, ongoing research is exploring their potential in a wider range of advanced technologies. wikipedia.orgchemicalbook.com Their unique properties make them attractive candidates for specialized applications.

Potential Application Areas:

Advanced Cooling Technologies: The demand for more efficient cooling solutions for high-power electronics and data centers is a significant driver of research. Fluorocarbons are being investigated as dielectric cooling fluids, and specific dichlorotrifluoropropane isomers could offer advantages in terms of thermal stability and heat transfer properties. 1-act.com1-act.compowersystems.technology

Aerospace and Defense: The aerospace industry requires materials with high performance under extreme conditions. govtribe.com Certain fluorinated compounds have been used for cleaning sensitive oxygen breathing systems in spacecraft. wikipedia.org

Electronic Materials: The unique dielectric properties of fluorinated compounds make them potentially useful in the manufacturing of semiconductors and other electronic components. precedenceresearch.com

Comprehensive Environmental Risk Assessment and Mitigation Strategies

Given the environmental concerns associated with some fluorinated compounds, a thorough understanding of the environmental fate and impact of dichlorotrifluoropropanes is crucial. usda.govresearchgate.net Future research will focus on comprehensive risk assessments and the development of effective mitigation strategies.

Key Areas of Investigation:

Environmental Fate and Transport: Studies will aim to elucidate the degradation pathways, persistence, and mobility of dichlorotrifluoropropanes in various environmental compartments, including soil, water, and air. nih.govkpu.ca

Toxicity and Ecological Impact: A critical aspect of risk assessment is determining the potential toxicity of these compounds to humans and various organisms. ca.govnih.govresearchgate.net This includes assessing their potential for bioaccumulation and long-term ecological effects.

Mitigation and Remediation: In parallel with risk assessment, research will focus on developing strategies to minimize the environmental release of these compounds and to remediate any potential contamination. This includes exploring advanced oxidation processes and bioremediation techniques.

A proactive and comprehensive approach to environmental risk assessment will be essential for the responsible development and application of dichlorotrifluoropropane chemistry in the future. who.intepa.gov

Q & A

Basic Research Questions

Q. What are the standard catalytic methods for synthesizing 1,3-dichloro-1,2,2-trifluoropropane (HCFC-233cb)?

- Methodology : The compound can be synthesized via hydrofluorination of chlorofluoropropene derivatives using antimony pentachloride (SbCl₅) or fluorinated antimony catalysts. For example, vapor-phase reactions with hydrogen fluoride (HF) at elevated temperatures (150–250°C) and pressures (5–20 bar) are effective. Catalyst composition (e.g., 25–99.9% SbCl₅ with Lewis acid co-catalysts) significantly influences yield and selectivity .

- Key Considerations : Monitor byproduct formation (e.g., over-fluorinated derivatives) using gas chromatography-mass spectrometry (GC-MS) for purity validation.

Q. How is 1,3-dichloro-1,2,2-trifluoropropane structurally characterized in research settings?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. Use ¹⁹F NMR to resolve fluorine environments and ¹H/¹³C NMR to confirm chlorine and carbon backbone positions. For example, ¹⁹F chemical shifts for trifluoromethyl groups typically appear at δ -60 to -80 ppm. Misidentification risks (e.g., confusion with 2,3-dichloro-1,1,1-trifluoropropane) require careful spectral comparison with reference data .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy for functional group verification.

Q. What are the environmental regulations governing the use of 1,3-dichloro-1,2,2-trifluoropropane?

- Regulatory Context : Classified under hydrochlorofluorocarbons (HCFCs), its production and use are restricted under the Montreal Protocol due to ozone-depletion potential (ODP). Permitted only in closed-loop industrial applications (e.g., solvent or intermediate synthesis) with a concentration limit of 0.1% in final products .

- Compliance : Researchers must document disposal via incineration with scrubbing systems to minimize hydrofluoric acid emissions.

Advanced Research Questions

Q. How do catalytic mechanisms differ between SbCl₅ and fluorinated antimony catalysts in hydrofluorination reactions?

- Mechanistic Insight : SbCl₅ acts as a Lewis acid, facilitating HF activation and chloride displacement. Fluorinated catalysts (e.g., SbCl₃F₂) enhance selectivity by stabilizing transition states through fluorine coordination. Kinetic studies show fluorinated catalysts reduce side reactions (e.g., over-fluorination) by 15–30% compared to pure SbCl₅ .

- Experimental Design : Use isotopic labeling (e.g., D/H exchange) and in situ FTIR to track intermediate formation. Compare turnover frequencies (TOF) under varying pressure/temperature conditions.

Q. How can researchers resolve contradictions in toxicity data for 1,3-dichloro-1,2,2-trifluoropropane?

- Data Analysis : Existing studies focus on structural analogs (e.g., 1,2,3-trichloropropane). Apply read-across methodologies with adjustments for fluorine’s electronegativity and metabolic stability. Prioritize in vitro assays (e.g., Ames test for mutagenicity) and computational models (QSAR) to fill data gaps .

- Case Study : Discrepancies in acute toxicity (LD₅₀) between rodent models may arise from differences in metabolic pathways; use human hepatocyte assays for translational relevance.

Q. What advanced techniques validate degradation pathways of 1,3-dichloro-1,2,2-trifluoropropane in the atmosphere?

- Methodology : Employ gas-phase FTIR and laser-induced fluorescence (LIF) to track reaction kinetics with hydroxyl radicals (•OH). Quantum chemical calculations (DFT) predict bond dissociation energies (BDEs), identifying primary degradation products like trifluoroacetic acid (TFA) .

- Data Interpretation : Field studies in tropospheric simulators show a half-life of 15–30 days, but lab-data discrepancies require humidity-controlled experiments to account for hydrolysis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.